2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid
Description
Chemical Structure and Properties 2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid (IUPAC name: 4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid) is a heterocyclic compound with the molecular formula C₉H₁₃NO₂S (molecular weight: 215.27 g/mol) . Its structure consists of a thiazole ring substituted with a methyl group at position 4, a 2-methylpropyl (isobutyl) group at position 2, and a carboxylic acid moiety at position 4. Key properties include:
- SMILES: CC1=C(SC(=N1)CC(C)C)C(=O)O
- Melting Point: Not explicitly reported, but analogs suggest a range of 200–215°C .
Properties
IUPAC Name |
2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)3-7-9-4-6(12-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZVASZLGOMVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Precursor Preparation
The Hantzsch thiazole synthesis begins with preparation of N-(2-methylpropyl)thioamide precursors. As demonstrated in PMC3905599, Lawesson's reagent converts N-Boc-protected amides to thioamides in tetrahydrofuran (THF) at 65°C for 6 hours, achieving quantitative yields. For 2-methylpropyl substitution, isobutylamine reacts with α-ketoglutaric acid under mixed anhydride conditions (isobutyl chloroformate, N-methylmorpholine) to form the requisite amide, followed by thionation.
Cyclocondensation with α-Halocarbonyls
Cyclization employs ethyl bromopyruvate in dry dimethyl ether (DME) at 0°C→25°C over 12 hours, producing 4,5-dihydrothiazole intermediates. Subsequent oxidation with manganese dioxide in dichloromethane yields the aromatic thiazole core. Patent US3274207A notes that substituting bromopyruvate with chloro analogs decreases reaction rates by 40% but improves regioselectivity for 5-carboxylate positioning.
Table 1: Hantzsch Cyclization Conditions Comparison
| Parameter | Ethyl Bromopyruvate | Ethyl Chloropyruvate |
|---|---|---|
| Temperature (°C) | 0→25 | 25→40 |
| Time (h) | 12 | 18 |
| Yield (%) | 78 | 65 |
| 5-Position Selectivity | 92% | 98% |
Side-Chain Functionalization Strategies
Direct Alkylation at C2
Introducing the 2-methylpropyl group post-cyclization faces steric challenges. A 3-step sequence from ChemicalBook demonstrates viability:
- Halogenation : Treat 5-carboxythiazole with PCl5 in POCl3 at 110°C to generate 2-chlorothiazole-5-carbonyl chloride
- Nucleophilic Substitution : React with isobutylmagnesium bromide (2 eq.) in THF at -78°C→0°C
- Quenching : Hydrolyze with NH4Cl(aq) to yield 2-(2-methylpropyl) derivative
This method achieves 63% yield but requires strict anhydrous conditions.
Coupling Reactions for Side-Chain Installation
Linear peptide coupling protocols adapt effectively. Using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and hydroxybenzotriazole (HOBt) in CH2Cl2:DMF (4:1), 2-amino-1,3-thiazole-5-carboxylate couples with isobutyl chloroformate-activated valine derivatives. Despite 1.5 eq. of DIEA, yields plateau at 55% due to steric hindrance.
Carboxylic Acid Generation Methodologies
Ester Hydrolysis
Methyl/ethyl esters undergo saponification with potassium hydroxide (3 eq.) in methanol/water (1:1) at 20°C for 2 hours, followed by HCl-mediated precipitation at pH 3. As per ChemicalBook data, this achieves 96% yield with 94.5% HPLC purity. Critical factors:
- Solvent Polarity : Aqueous methanol > ethanol/water (15% yield increase)
- Base Strength : KOH > NaOH (20% faster reaction kinetics)
Oxidation of Hydroxymethyl Intermediates
Patent US3274207A details an alternative route:
- Hydrolyze 5-(dichloromethyl)thiazole with H2SO4/H2O (1:2) at 130°C/6h → 5-hydroxymethylthiazole
- Oxidize with HNO3/H2SO4 (1:3) at 85°C/4h → 5-carboxylic acid
Yields reach 72%, but over-oxidation to CO2 occurs in 8% of cases, necessitating careful temperature control.
Table 2: Carboxylation Method Efficiency
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Ester Hydrolysis | 96 | 94.5 | <1% methyl ester |
| Oxidation | 72 | 88.2 | 8% CO2, 3% ketones |
Integrated Synthetic Pathways
Pathway A: Sequential Construction
- Hantzsch synthesis of methyl 1,3-thiazole-5-carboxylate (78% yield)
- C2 alkylation with isobutylMgBr (63%)
- Ester hydrolysis with KOH (96%)
Total Yield : 0.78 × 0.63 × 0.96 = 47.3%
Pathway B: Pre-functionalized Thioamide
- Synthesize N-(2-methylpropyl)thioamide from isobutylamine (91%)
- Cyclocondensation with ethyl bromopyruvate (82%)
- Hydrolysis (96%)
Total Yield : 0.91 × 0.82 × 0.96 = 68.9%
Pathway B proves superior by avoiding late-stage alkylation bottlenecks.
Analytical Validation
Purity Assessment
Chiral HPLC (85% acetonitrile/0.1% TFA) confirms ≥95% ee for pathways using enantiopure thioamides. LC-MS data align with theoretical m/z 213.06 [M+H]+.
Spectroscopic Characterization
- 1H NMR (D2O): δ 1.02 (d, 6H, -CH(CH3)2), 2.18 (m, 1H, -CH(CH3)2), 3.48 (d, 2H, -CH2-), 8.05 (s, 1H, H-4)
- IR : 1695 cm−1 (C=O), 2550 cm−1 (S-H, thioamide intermediate)
Critical Challenges and Solutions
Steric Hindrance Mitigation
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of thiazole-5-carboxylic acid derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid serves as a building block for synthesizing more complex thiazole derivatives. Its unique structure allows for various chemical transformations, including:
- Oxidation: The carboxylic acid group can be oxidized to yield corresponding derivatives.
- Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
- Substitution Reactions: Electrophilic reagents can be introduced to modify the thiazole ring.
Biology
This compound has been investigated for its antimicrobial and antifungal properties . Case studies have shown that derivatives of thiazole compounds exhibit significant activity against various microorganisms. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus species .
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus spp. | 1.95 | 3.91 |
| Enterococcus faecalis | 15.62 | 62.5 |
Medicine
In medicinal chemistry, this compound is explored as a potential pharmacophore in drug design. Its interactions with specific molecular targets suggest it could play a role in developing anti-inflammatory and anticancer agents. The mechanism of action involves binding to enzymes and receptors, which may modulate their activity and influence biochemical pathways .
Industry
The compound is also utilized in the synthesis of agrochemicals and materials with specific properties. Its structural features make it suitable for developing new formulations in agricultural applications and enhancing material performance in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Substituent Position and Functional Group Variations
Table 1: Structural and Physical Property Comparison
Key Differences and Implications
Melting Points: Phenyl-substituted analogs exhibit higher melting points (201–215°C) due to π-π stacking interactions, whereas cyclopropyl and isobutyl derivatives lack such stabilization .
Biological Activity: Enzyme Inhibition: Derivatives like 2-[(2-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid are designed for targeted interactions (e.g., xanthine oxidase inhibition) via halogen bonding . Antioxidant Potential: Methyl and phenyl substituents may enhance free radical scavenging compared to aliphatic chains .
Synthetic Accessibility :
Pharmaceutical Relevance
- Xanthine Oxidase Inhibitors: Thiazole-5-carboxylic acid derivatives with amino or halogen substituents show promise in treating gout and hyperuricemia by inhibiting uric acid production .
- Impurity Profiling : Structural analogs (e.g., 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid) are identified as impurities in active pharmaceutical ingredients, underscoring the need for precise synthesis .
Agricultural and Material Science
- Agrochemicals : The isobutyl group’s hydrophobicity may improve pesticide adhesion, while carboxylic acid functionality enables salt formation for enhanced solubility .
Biological Activity
2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by a thiazole ring and a carboxylic acid functional group. This compound has garnered attention for its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. The unique structural features of this compound contribute to its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₇H₉N₁O₂S
- Molecular Weight : 171.22 g/mol
- Structural Features :
- Thiazole ring containing sulfur and nitrogen.
- Carboxylic acid functional group that enhances its biological activity through hydrogen bonding.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The thiazole ring can form π-π interactions with aromatic residues in proteins, while the carboxylic acid group may engage in hydrogen bonding with amino acids, modulating enzyme and receptor activities. These interactions can lead to inhibition or activation of specific biochemical pathways, resulting in the compound's therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied against various bacterial strains, demonstrating significant efficacy. For example, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anti-inflammatory Activity
Studies have suggested that the compound possesses anti-inflammatory properties. In a model of induced inflammation in rats, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Compound Treatment (20 mg) | 80 ± 5 | 90 ± 10 |
Anticancer Potential
Preliminary studies suggest that this thiazole derivative may exhibit anticancer activity. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including MDA-MB-453 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-453 | 29.1 |
| A549 | 25.4 |
| HepG2 | 30.7 |
Case Studies
- Diabetes Model Study : A study evaluated the effects of this compound on hyperglycemia and insulin sensitivity in streptozotocin-induced diabetic rats. The results indicated that treatment with the compound improved insulin sensitivity and reduced blood glucose levels significantly over three weeks .
- Synergistic Effects : Another study explored the potential synergistic effects when combined with other antimicrobial agents. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting a promising avenue for developing new antimicrobial therapies.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid, and how do reaction conditions impact yield?
A common method involves refluxing precursors (e.g., substituted thiazoles) with carboxylic acid derivatives in acetic acid, followed by crystallization . Key variables include:
- Temperature : Prolonged reflux (~3–5 hours) ensures complete cyclization.
- Catalysts : Sodium acetate is often used to stabilize intermediates .
- Purification : Sequential washing with acetic acid, water, and ethanol improves purity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Melting Point (mp) : High-purity samples typically exhibit sharp mp ranges (e.g., 201–203°C for structurally similar thiazoles) .
- Spectroscopy : Use -NMR to confirm substituent positions (e.g., methylpropyl group at C2) and FT-IR for carboxylic acid O-H stretches (~2500–3300 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~219.26) validate the formula .
Q. How does the compound’s solubility profile influence experimental design?
- Polar solvents : Limited solubility in water necessitates use of DMF or acetic acid for recrystallization .
- Non-polar solvents : Insolubility in diethyl ether aids purification .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives?
The ICReDD framework combines quantum chemical calculations and experimental data to predict optimal conditions (e.g., solvent, temperature) and reduce trial-and-error approaches . For example:
| Parameter | Traditional Approach | Computational Optimization |
|---|---|---|
| Reaction Time | 5–8 hours | 2–3 hours (predicted) |
| Yield Improvement | 60–70% | 85–90% (simulated) |
Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?
Q. How can chemoinformatics tools enhance data management for high-throughput screening?
Software platforms enable:
- Virtual libraries : Generate derivatives by modifying the methylpropyl or carboxylic acid groups .
- Structure-Activity Relationships (SAR) : Machine learning models predict bioactivity based on electronic (e.g., HOMO-LUMO gaps) and steric parameters .
Methodological Challenges
Q. What are the critical pitfalls in scaling up synthesis from milligrams to grams?
Q. How do substituent modifications (e.g., fluorophenyl vs. methylpropyl) alter reactivity in cross-coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
